molecular formula C13H12BrN3O B7549284 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide

Cat. No.: B7549284
M. Wt: 306.16 g/mol
InChI Key: APPWRPZLFRJQDW-UHFFFAOYSA-N
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Description

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Potential use in the development of new drugs for treating bacterial infections.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential proteins by binding to the bacterial ribosome, thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-bromobenzyl)pyridine-3-carboxamide
  • 2-amino-N-(3-chlorobenzyl)pyridine-3-carboxamide
  • 2-amino-N-(3-fluorobenzyl)pyridine-3-carboxamide

Uniqueness

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide is unique due to the presence of the bromine atom in the benzyl group, which imparts specific chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-10-4-1-3-9(7-10)8-17-13(18)11-5-2-6-16-12(11)15/h1-7H,8H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWRPZLFRJQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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